molecular formula C15H18ClNO B14014638 (1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride

(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride

Cat. No.: B14014638
M. Wt: 263.76 g/mol
InChI Key: VTCHMVYQJZNPCX-YYLIZZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry and its applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-amino-1,3-diphenylpropan-1-one using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric synthesis using chiral auxiliaries or enzymes. These methods ensure high yield and enantiomeric purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The amino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: A structurally similar compound used as a decongestant.

    Ephedrine: Another related compound with stimulant and decongestant properties.

    Norephedrine: Similar in structure but with different pharmacological effects.

Uniqueness

(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its applications in asymmetric synthesis and as a chiral intermediate make it particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

(1S,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15-;/m0./s1

InChI Key

VTCHMVYQJZNPCX-YYLIZZNMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](C2=CC=CC=C2)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl

Origin of Product

United States

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